molecular formula C7H11NO3 B14789630 (1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Katalognummer: B14789630
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: FEWLBWFAAPVAFV-TWQFUJJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its conformationally constrained structure, which can influence its reactivity and interactions with biological molecules .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce a primary alcohol .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds that can be used in various chemical reactions .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a drug candidate. Its conformationally constrained structure can enhance binding affinity and selectivity for biological targets, making it a valuable scaffold for drug design .

Industry: In industry, exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be used in the production of polymers and other materials. Its rigid structure can impart desirable mechanical properties to the resulting materials .

Wirkmechanismus

The mechanism of action of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure can also restrict the compound’s conformational flexibility, enhancing its binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on its bicyclic framework. This combination of functional groups and the rigid structure make it a valuable compound for various scientific applications .

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-5-3-7(6(10)11)2-1-4(5)8-7/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5?,7-/m1/s1

InChI-Schlüssel

FEWLBWFAAPVAFV-TWQFUJJMSA-N

Isomerische SMILES

C1C[C@@]2(CC([C@@H]1N2)O)C(=O)O

Kanonische SMILES

C1CC2(CC(C1N2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.